7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired compound . The reaction conditions can be adjusted to favor the formation of either 5-difluoromethyl or 7-difluoromethyl derivatives, with trifluoroacetic acid being used to predominantly form the 5-difluoromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess–Martin periodinane, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, contributing to its biological activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but with the difluoromethyl group at a different position.
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Another derivative with additional functional groups.
Uniqueness
7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the difluoromethyl group enhances its lipophilicity, binding affinity, and metabolic stability compared to other similar compounds .
Properties
Molecular Formula |
C8H11F2N3 |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
7-(difluoromethyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H11F2N3/c1-5-4-7-11-3-2-6(8(9)10)13(7)12-5/h4,6,8,11H,2-3H2,1H3 |
InChI Key |
NRQWPHFXXSUUIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CCNC2=C1)C(F)F |
Origin of Product |
United States |
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